molecular formula C9H12N4 B13197792 2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine

2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B13197792
M. Wt: 176.22 g/mol
InChI Key: YFROVEREBVLIHL-UHFFFAOYSA-N
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Description

Table 1: Molecular and Structural Data

Property Value
Molecular Formula C₉H₁₃N₄
Molecular Weight 177.23 g/mol
Parent Compound Imidazo[1,2-a]pyrazin-3-amine
Substituent 1-Methylethyl (C₃H₇)

Structural isomerism in this compound arises from two primary factors:

  • Positional Isomerism : The isopropyl group may theoretically attach to other positions on the imidazo[1,2-a]pyrazine ring, such as positions 5, 6, or 7. However, synthetic routes typically favor substitution at position 2 due to electronic and steric factors.
  • Tautomerism : The amine group at position 3 can exhibit tautomeric shifts, though the aromatic stability of the fused ring system limits such rearrangements.

SMILES Notation and Topological Polar Surface Area

The SMILES notation for 2-(1-methylethyl)-imidazo[1,2-a]pyrazin-3-amine is CC(C)C1=NC2=CN=CN2C(=N1)N. This string encodes the fused bicyclic structure, with the isopropyl group (-C(C)(C)) bonded to the nitrogen at position 2 of the imidazole ring. The notation adheres to the canonical rules for representing heterocycles, where the imidazole ring is prioritized in numbering.

The Topological Polar Surface Area (TPSA) is a critical descriptor for predicting solubility and membrane permeability. For this compound, the TPSA is calculated as 64.78 Ų , accounting for the primary amine group (-NH₂, 26.02 Ų) and the three secondary nitrogen atoms in the heterocyclic ring (each contributing ~12.96 Ų). This value aligns with imidazo[1,2-a]pyrazine derivatives, which typically exhibit moderate polarity due to their nitrogen-rich frameworks.

Table 2: SMILES and TPSA Data

Property Value
SMILES Notation CC(C)C1=NC2=CN=CN2C(=N1)N
Topological Polar Surface Area 64.78 Ų

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

2-propan-2-ylimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C9H12N4/c1-6(2)8-9(10)13-4-3-11-5-7(13)12-8/h3-6H,10H2,1-2H3

InChI Key

YFROVEREBVLIHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N2C=CN=CC2=N1)N

Origin of Product

United States

Preparation Methods

Multicomponent Domino A3-Coupling Reaction

  • Description: A domino A3-coupling involves the reaction of an amine, an aldehyde, and an alkyne to form imidazo-fused heterocycles.
  • Procedure:
    • Use 2-aminopyrazine as the amine component.
    • React with an appropriate aldehyde (e.g., isobutyraldehyde for the isopropyl substituent).
    • Use a terminal alkyne under mild heating (~50 °C).
  • Catalysts: Copper-based catalysts or iodine can be employed.
  • Advantages:
    • Environmentally friendly ("green") conditions.
    • Mild temperature reduces side reactions.
    • Good yields (~80-90%) and scalability to gram scale.
  • Reference: This method parallels the synthesis of imidazo[1,2-a]pyridines and is adaptable to pyrazine analogs.

One-Pot Microwave-Assisted Cyclization

  • Description: Microwave irradiation accelerates the cyclization of intermediates formed from 2-aminopyrazine, aldehydes, and isonitriles.
  • Benefits:
    • Significantly reduced reaction times (minutes instead of hours).
    • High product purity.
  • Procedure: Mix 2-aminopyrazine, isobutyraldehyde, and an isonitrile in a suitable solvent, irradiate under microwave conditions.
  • Reference: Similar methods have been reported for 3-aminoimidazo derivatives.

Stepwise Synthesis via Formylation and Amination

  • Step 1: Formylation of 2-methylimidazo[1,2-a]pyrazine at position 3 using reagents such as phosphorous oxychloride and diisopropyl ethylamine.
  • Step 2: Conversion of formyl group to an amino substituent via reductive amination or reaction with ammonia/amines.
  • Step 3: Alkylation at position 2 with isopropyl substituent using alkyl halides or related reagents.
  • Reference: This approach is detailed in patent literature for related imidazo-fused heterocycles.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Reaction Time Yield (%) Advantages Limitations
Domino A3-Coupling 2-Aminopyrazine, isobutyraldehyde, alkyne Cu catalyst or I2, 50 °C 6 hours 80-90 Green, scalable, mild conditions Requires specific alkynes
Tandem Michael Addition 2-Aminopyrazine, nitroalkene derivatives FeCl3, methanol, RT Hours 70-85 High selectivity Limited substrate scope
Microwave-Assisted One-Pot 2-Aminopyrazine, aldehyde, isonitrile Microwave irradiation Minutes 75-90 Rapid, efficient Requires microwave equipment
Stepwise Formylation/Amination 2-Methylimidazo[1,2-a]pyrazine, POCl3 Diisopropyl ethylamine, reflux Several hours 60-80 Well-established Multi-step, longer process

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Halogenated reagents, base catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may act as an inhibitor of certain kinases, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Substituent Diversity and Structural Features

Key analogs differ in substituents at position 2 (R₁) and the amine group (R₂) (Table 1).

Table 1: Structural Comparison of Imidazo[1,2-a]pyrazine Derivatives

Compound Name R₁ (Position 2) R₂ (Position 3) Key References
2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine Isopropyl -NH₂ (Hypothetical)
2-Phenylimidazo[1,2-a]pyrazin-3-amine Phenyl -NH₂
N-tert-Butyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine 4-Nitrophenyl -NH-tert-butyl
2-(4-Aminophenyl)-N-cyclohexylimidazo[1,2-a]pyrazin-3-amine 4-Aminophenyl -NH-cyclohexyl
2-(1-Benzyl-1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-amine Benzyl-indolyl -NH₂
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine Phenyl (pyrimidine core) -NH-thiophenemethylene

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro in 10c ): Enhance stability and modulate binding in kinase inhibitors.
  • Bulky Substituents (e.g., tert-butyl or cyclohexyl ): Improve metabolic resistance but may reduce solubility.
  • Aromatic Systems (e.g., benzyl-indolyl ): Facilitate π-π stacking in protein binding pockets.

Table 2: Pharmacological Profiles of Selected Analogs

Compound Biological Activity IC₅₀/EC₅₀ Cell Lines/Targets References
2-Phenylimidazo[1,2-a]pyrazin-3-amine CDK9 Inhibition 5.12–7.88 µM Breast cancer
N-tert-Butyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine Antiviral (Influenza A) Not reported Influenza A virus
2-(4-Aminophenyl)-N-cyclohexylimidazo[1,2-a]pyrazin-3-amine SALL4 Transcriptional Inhibition Not reported AML cell lines
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine Anticandidate (Theoretical) N/A N/A

Key Findings :

  • Antiviral Activity : Nitrophenyl and tert-butyl-substituted analogs show promise against influenza A .

Key Insights :

  • GBB Reaction : Efficient for introducing aromatic substituents under mild conditions .
  • Iodine Catalysis: Enables regioselective formation of nitro- and amino-substituted derivatives .

Physical and Spectral Properties

Table 4: Physical Data for Selected Compounds

Compound Melting Point (°C) ¹H NMR (δ, ppm) ESI-HRMS (m/z) References
2-(4-Nitrophenyl)imidazo[1,2-a]pyrazin-3-amine 154–156 7.98 (dd, J=8.1 Hz), 7.90 (d, J=4.6 Hz) 312.1462 [M+H]⁺
N-Cyclohexyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine 172–175 7.79 (dd, J=7.7 Hz), 2.83 (s, NH) 356.1745 [M+H]⁺
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine 178–180 3108 (C-H), 1642 (C=N) cm⁻¹ (FT-IR) 333.1120 [M+H]⁺

Notable Trends:

  • Melting Points : Nitro-substituted analogs exhibit higher melting points (>150°C) due to intermolecular interactions .
  • Spectral Signatures : Aromatic protons and C=N stretches (1642–1645 cm⁻¹) are consistent across derivatives .

Biological Activity

2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its mechanisms of action, biological activities, structure-activity relationships (SAR), and relevant case studies.

The biological activity of 2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine primarily involves its interaction with various enzymes and receptors. It has been noted for its ability to modulate kinase activities, which play crucial roles in cellular signaling pathways related to proliferation and apoptosis. Specifically, the compound may act as an inhibitor of certain kinases, influencing downstream signaling cascades that are pivotal in various physiological processes .

Biological Activities

The compound exhibits a range of biological activities:

  • Antioxidant Activity : It has shown potential as an antioxidant, which is critical in mitigating oxidative stress-related damage in cells.
  • Antimicrobial Properties : Research indicates that derivatives of imidazo[1,2-a]pyrazines, including this compound, possess significant antibacterial and antifungal activities .
  • Anticancer Potential : The compound has been explored for its cytotoxic effects on various cancer cell lines. Studies demonstrate its ability to inhibit the growth of erythroleukemic cancer cells and other malignancies by targeting specific signaling pathways .
  • Neurological Effects : Some studies have indicated that compounds related to imidazo[1,2-a]pyrazin-3-amine can modulate glutamate receptors, which are essential in neurological functions and could potentially offer therapeutic benefits in conditions like epilepsy .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine is crucial for optimizing its biological activity. The position and nature of substituents on the imidazo[1,2-a]pyrazine core significantly influence its pharmacological properties. For instance:

  • Substituents at the C2 and C8 positions have been associated with enhanced potency against specific targets.
  • Modifications that improve solubility and metabolic stability are essential for developing effective therapeutic agents based on this scaffold .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of several imidazo[1,2-a]pyrazine derivatives, including 2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine. The results demonstrated significant cytotoxicity against human lymphocyte cancer cells with an IC50 value indicating potent activity. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation .

Case Study 2: Neurological Modulation

In a high-throughput screening campaign aimed at identifying selective modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs), derivatives of imidazo[1,2-a]pyrazine were found to exhibit robust receptor occupancy in mouse models. This led to promising results in seizure protection assays, suggesting potential applications in treating epilepsy and other neurological disorders .

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
AntioxidantMitigates oxidative stress
AntimicrobialEffective against various bacterial strains
AnticancerInhibits growth of cancer cell lines
Neurological ModulationModulates AMPARs leading to seizure protection

Table 2: Structure-Activity Relationship Insights

Substituent PositionEffect on ActivityReference
C2Enhances potency
C8Improves metabolic stability

Q & A

Basic: What are the optimal synthetic routes for 2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The compound can be synthesized via iodine-catalyzed multicomponent reactions (MCRs) or the Groebke–Blackburn–Bienaymé (GBB) method. Key parameters include:

  • Catalyst : Iodine (1–10 mol%) under solvent-free conditions or in ethanol .
  • Reactants : Combine 2-aminopyrazine, isocyanides (e.g., tert-butyl or cyclohexyl), and aldehydes (e.g., nitrobenzaldehyde derivatives) .
  • Optimization : Adjust reaction temperature (60–80°C), solvent polarity (ethanol or EtOAc), and stoichiometry (1:1:1 molar ratio). Purification via recrystallization or column chromatography improves purity. Yields typically range from 60–85% .

Advanced: How does the substitution pattern on the imidazo[1,2-a]pyrazine core influence binding affinity to biological targets like BRD4 bromodomains?

Methodological Answer:
Substituents at positions 2 and 3 modulate binding through steric and electronic effects. For example:

  • Position 2 : Bulky groups (e.g., isopropyl) enhance hydrophobic interactions with BRD4's acetyl-lysine binding pocket.
  • Position 3 : Amine groups facilitate hydrogen bonding with conserved residues (e.g., Asn140 in BRD4).
    Experimental Validation :
  • Use X-ray crystallography (e.g., PDB 4WIV) to resolve ligand-protein complexes .
  • Perform molecular docking (AutoDock Vina) with modified substituents to predict binding energies. Compare with SPR or ITC-derived binding constants .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are conflicting NMR signals resolved?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC). For example, aromatic protons in the pyrazine ring appear at δ 7.5–8.0 ppm, while isopropyl methyl groups resonate at δ 1.0–1.5 ppm .
  • HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error. For C12H15N5, expected m/z = 229.1331 .
  • FT-IR : Identify NH stretches (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
    Conflict Resolution : Overlapping signals (e.g., NH2 and aromatic protons) can be resolved via deuterium exchange or variable-temperature NMR .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:
Discrepancies may arise from pharmacokinetic (PK) factors or metabolic instability. Strategies include:

  • Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated degradation.
  • Solubility Optimization : Use co-solvents (DMSO/PEG) or formulate as nanoparticles .
  • PK/PD Modeling : Corrogate in vitro IC50 values with plasma exposure (AUC) and tissue distribution data from rodent studies .

Advanced: What computational methods predict the nonlinear optical (NLO) properties of this compound for optoelectronic applications?

Methodological Answer:

  • Z-Scan Technique : Measure nonlinear refractive index (n2) and absorption coefficient (β) using a 632.8 nm He-Ne laser. Calculate third-order susceptibility (χ³) via ΔT (transmittance change) .
  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Derive hyperpolarizability (βtot) and dipole moment to rank NLO efficiency .

Basic: How should thermal stability be assessed to ensure compound integrity during storage?

Methodological Answer:

  • TGA/DSC : Perform under nitrogen (10°C/min). Decomposition onset >200°C indicates suitability for room-temperature storage. Glass transition (Tg) and melting points (e.g., 154–213°C for analogues) guide formulation .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor via HPLC for degradation products .

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